

Crystallographic Structure of Scheelite-Type Barium Tungstate

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Compound of Interest

Compound Name: *Barium tungstate*

Cat. No.: *B1582774*

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Barium tungstate, in its common form, crystallizes in a tetragonal scheelite-type structure.[1] [2] This structure is characterized by a specific arrangement of Ba^{2+} cations and WO_4^{2-} tetrahedral anions.[3] The scheelite structure belongs to the space group $I4_1/a$. [2][4][5]

Coordination Environment

In the BaWO_4 crystal lattice, the barium (Ba) atoms are coordinated with eight oxygen (O) atoms, forming $[\text{BaO}_8]$ polyhedra. The tungsten (W) atoms are tetrahedrally coordinated with four oxygen atoms, forming $[\text{WO}_4]^{2-}$ groups.[6]

Quantitative Crystallographic Data

The crystallographic parameters of scheelite-type **barium tungstate** have been determined through various studies. The following table summarizes the key quantitative data.

Parameter	Value	Reference(s)
Crystal System	Tetragonal	[5]
Space Group	I4 ₁ /a (No. 88)	[4][5]
Lattice Parameters		
a	5.614 Å (561.4 pm)	[1]
c	12.715 Å (1271.5 pm)	[1]
Unit Cell Volume (V)	400.1 Å ³	Calculated
Formula Units (Z)	4	
Calculated Density	6.39 g/cm ³	Calculated

Experimental Protocols

Several methods have been successfully employed for the synthesis of **barium tungstate** with a scheelite-type structure. The choice of synthesis route can influence the material's morphology, particle size, and properties.[2]

Synthesis Methodologies

This is a widely used, simple, and cost-effective method for synthesizing BaWO₄ nanoparticles at room temperature.[7][8]

Protocol:

- Precursor Preparation:
 - Prepare an aqueous solution of a barium salt, such as barium nitrate (Ba(NO₃)₂) or barium chloride (BaCl₂).
 - Prepare an aqueous solution of a tungstate salt, such as sodium tungstate (Na₂WO₄) or ammonium paratungstate.[1]
- Precipitation:

- Slowly add the tungstate solution to the barium salt solution (or vice versa) under constant stirring. A white precipitate of BaWO_4 will form immediately.[\[9\]](#)
- The reaction can be described as: $\text{Ba}(\text{NO}_3)_2 + \text{Na}_2\text{WO}_4 \rightarrow \text{BaWO}_4\downarrow + 2\text{NaNO}_3$.[\[1\]](#)
- Washing and Drying:
 - Separate the precipitate by centrifugation or filtration.
 - Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
 - Dry the resulting powder in an oven at a temperature typically ranging from 60 to 80 °C for several hours.[\[10\]](#)
- Calcination (Optional):
 - To improve crystallinity and control particle size, the dried powder can be calcined at temperatures ranging from 500 °C to 800 °C for several hours.[\[11\]](#)

This method involves the direct reaction of solid precursors at high temperatures.

Protocol:

- Precursor Mixing:
 - Start with stoichiometric amounts of barium carbonate (BaCO_3) and tungsten trioxide (WO_3).
 - Thoroughly grind the powders together in an agate mortar to ensure a homogeneous mixture.
- Calcination:
 - Place the mixed powder in an alumina crucible.
 - Heat the mixture in a furnace at a high temperature, typically between 800 °C and 1100 °C, for several hours to facilitate the solid-state reaction.[\[2\]](#)

The hydrothermal method allows for the synthesis of well-crystallized BaWO₄ nanostructures, such as nanorods, by carrying out the precipitation reaction in a sealed vessel at elevated temperature and pressure.[\[12\]](#)

Protocol:

- Precursor Solution:
 - Prepare aqueous solutions of barium and tungstate salts as in the co-precipitation method.
 - A surfactant, such as cetyltrimethylammonium bromide (CTAB), can be added to the solution to control the morphology of the final product.[\[12\]](#)
- Hydrothermal Reaction:
 - Mix the precursor solutions in a Teflon-lined stainless-steel autoclave.
 - Seal the autoclave and heat it to a temperature between 100 °C and 200 °C for a duration ranging from a few hours to 24 hours.[\[12\]](#)[\[13\]](#)
- Product Recovery:
 - After the reaction, allow the autoclave to cool down to room temperature naturally.
 - Collect the precipitate, wash it with deionized water and ethanol, and dry it in an oven.

Characterization Techniques

XRD is the primary technique used to confirm the crystal structure, phase purity, and crystallite size of the synthesized BaWO₄.

Experimental Parameters:

- Instrument: A powder X-ray diffractometer.
- X-ray Source: Typically Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$).[\[10\]](#)
- Scan Range (2θ): A wide range, for example, from 10° to 80°, is scanned to detect all significant diffraction peaks.

- Analysis: The resulting diffraction pattern is compared with standard diffraction data (e.g., JCPDS card No. 43-0646 for tetragonal BaWO₄) to confirm the scheelite structure.^[14] Rietveld refinement can be used for detailed structural analysis, including lattice parameters and atomic positions.^[4] The average crystallite size can be estimated using the Scherrer formula.^[6]

Raman spectroscopy is a powerful tool for probing the vibrational modes of the [WO₄]²⁻ tetrahedra and confirming the scheelite structure.

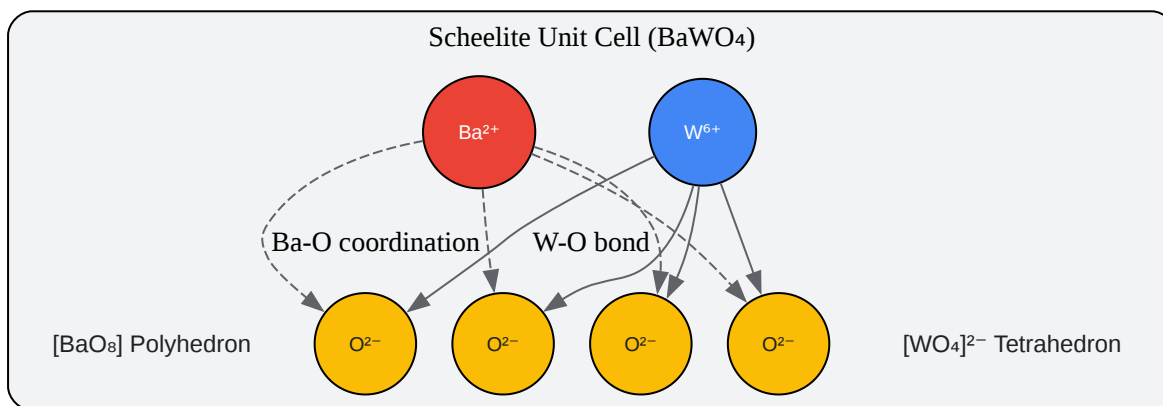
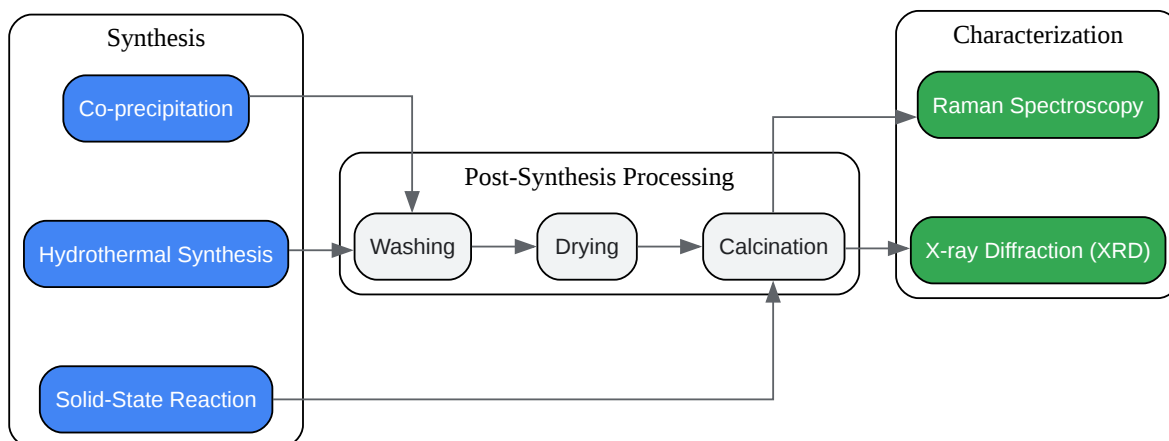
Experimental Setup:

- Instrument: A Raman spectrometer.
- Excitation Source: A laser with a specific wavelength, for example, the 514.5 nm line of an Ar⁺ laser.^[15]
- Analysis: The Raman spectrum of scheelite-type BaWO₄ exhibits characteristic peaks corresponding to the internal vibrational modes of the [WO₄]²⁻ tetrahedra and external lattice modes. The most intense Raman peak is typically observed around 925 cm⁻¹.^[2]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **barium tungstate** nanoparticles.



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